molecular formula C12H14F3NO B14833411 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline

4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline

Cat. No.: B14833411
M. Wt: 245.24 g/mol
InChI Key: AJSPOURFYOKAEN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Aniline Core: The aniline core is synthesized through the nitration of benzene followed by reduction to form aniline.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    Dimethylation: The final step involves the dimethylation of the aniline nitrogen using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of bases or acids.

Major Products Formed

    Oxidation: Quinones, nitro compounds, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure but with an amide group instead of an aniline.

    4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzene ring.

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is unique due to the combination of its cyclopropoxy, dimethylamino, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3NO/c1-16(2)11-6-5-9(17-8-3-4-8)7-10(11)12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

AJSPOURFYOKAEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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